
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one
Description
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated propanone derivative featuring a phenyl ring substituted with iodine (4-position), trifluoromethoxy (3-position), and a chloro-propan-2-one moiety.
Properties
Molecular Formula |
C10H7ClF3IO2 |
---|---|
Molecular Weight |
378.51 g/mol |
IUPAC Name |
1-chloro-1-[4-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO2/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
VSJAQQKVZJRIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of this compound generally involves multi-step organic synthesis starting from appropriately substituted aromatic precursors. The key synthetic challenges include selective halogenation, introduction of the trifluoromethoxy group, and installation of the propan-2-one side chain with a chlorine substituent.
Reported Synthetic Routes
Starting Materials and Key Intermediates
- Aromatic precursors: Typically, 4-iodo-3-(trifluoromethoxy)benzene or related substituted phenyl compounds serve as the starting aromatic core.
- Acylation agents: Propan-2-one moiety is introduced via Friedel-Crafts acylation using reagents such as acetyl chloride.
- Chlorination reagents: Chlorine introduction at the alpha position of the ketone is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Stepwise Preparation
Synthesis of 4-iodo-3-(trifluoromethoxy)benzene:
- Electrophilic aromatic substitution reactions are employed to introduce the iodine atom at the para position relative to the trifluoromethoxy group.
- The trifluoromethoxy group (-OCF₃) is typically installed via nucleophilic substitution of a suitable phenol precursor with trifluoromethylating agents or by direct trifluoromethoxylation methods.
-
- The aromatic ring bearing the iodine and trifluoromethoxy substituents undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- This step introduces the propan-2-one (acetyl) side chain at the position ortho or meta to the substituents, depending on directing effects.
Alpha-Chlorination of the Ketone:
- The ketone alpha position is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
- This step results in the formation of the 1-chloro substituent on the propan-2-one moiety, yielding the target compound.
Alternative Synthetic Approaches
- Direct halogenation of preformed ketones: Some methods involve halogenation of 1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one directly to introduce the chlorine atom.
- Use of organometallic intermediates: Metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be used to install the iodine or trifluoromethoxy groups on pre-functionalized ketone intermediates.
Reaction Conditions and Optimization
- Temperature control is critical during Friedel-Crafts acylation to avoid polyacylation or decomposition.
- Chlorination reactions require anhydrous conditions and careful stoichiometric control to prevent over-chlorination or side reactions.
- Purification is generally achieved by recrystallization or chromatographic methods to ensure high purity.
Industrial and Scale-Up Considerations
- Continuous flow reactors may be employed to improve yield and reproducibility in large-scale synthesis.
- Automated synthesis platforms facilitate precise reagent addition and temperature regulation.
- Purification techniques such as crystallization and distillation are optimized for scalability.
Data Table: Summary of Preparation Steps and Conditions
Step | Reagents/Conditions | Purpose | Notes |
---|---|---|---|
1. Aromatic substitution | Iodination reagents (e.g., I₂, oxidants) | Introduce iodine on phenyl ring | Selective para substitution |
2. Trifluoromethoxylation | Trifluoromethylating agents (e.g., OCF₃ sources) | Install trifluoromethoxy group | Requires controlled nucleophilic substitution |
3. Friedel-Crafts acylation | Acetyl chloride, AlCl₃, anhydrous solvent | Attach propan-2-one group | Temperature control critical |
4. Alpha-chlorination | Thionyl chloride or PCl₅, inert atmosphere | Chlorinate alpha position of ketone | Avoid over-chlorination |
5. Purification | Recrystallization, chromatography | Isolate pure product | Confirm purity by NMR, MS |
Analytical Techniques for Verification
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms structural integrity and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight and presence of halogen isotopes.
- Infrared Spectroscopy (IR): Identifies functional groups such as ketone and trifluoromethoxy.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and separation of isomers if any.
Research Findings and Literature Insights
- The combination of iodine and trifluoromethoxy substituents enhances the compound’s chemical stability and biological activity.
- The electron-withdrawing nature of trifluoromethoxy influences the regioselectivity of electrophilic aromatic substitution, favoring substitution at specific positions.
- Chlorination at the alpha position of the ketone increases electrophilicity, facilitating further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In an industrial setting, its reactivity and chemical properties are harnessed to achieve desired outcomes in chemical processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects on Properties
- Iodine (Target Compound): Increases molecular weight (394.52 vs. However, iodine’s size may reduce solubility in nonpolar solvents .
- Trifluoromethoxy (OCF₃) : Electron-withdrawing nature directs electrophilic substitution and improves metabolic stability compared to methoxy groups .
- Methylthio (SCH₃) : Electron-donating sulfur group enhances nucleophilicity; present in , it may improve binding in receptor-targeted intermediates.
- Positional Isomerism : Compounds and differ in substituent positions (2-SCH₃ vs. 3-SCH₃), altering steric and electronic profiles .
Hydrogen Bonding and Crystallinity
For example, 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one forms chains via N–H⋯O interactions .
Biological Activity
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a halogenated ketone with significant potential in medicinal chemistry. The unique structural features of this compound, including the presence of a chloro group, an iodo group, and a trifluoromethoxy substituent, confer distinct biological activities that are the focus of ongoing research.
- Molecular Formula: C10H7ClF3IO2
- Molecular Weight: 378.51 g/mol
- CAS Number: 1804236-79-0
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its electrophilic nature, which enables it to react with nucleophiles in biological systems. This property may lead to enzyme inhibition or modulation of biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research on related trifluorinated chalcones showed significant antibacterial and antifungal activities, correlating their effectiveness with electronic properties such as LUMO and band gap energy .
Case Studies
- Antibacterial Activity : A study investigated the antibacterial effects of halogenated compounds, revealing that those with strong electrophilic characteristics showed enhanced activity against Gram-positive bacteria. The study suggested that the presence of halogens significantly influences the binding affinity to bacterial enzymes .
- Antifungal Activity : Another investigation focused on antifungal properties, where similar compounds were tested against common fungal strains. Results indicated that these compounds could disrupt fungal cell membranes, leading to cell death .
Comparative Analysis of Similar Compounds
The following table summarizes structural similarities and differences among various related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C10H7ClF3IO2 | Contains both iodo and trifluoromethoxy groups |
1-Chloro-1-(4-bromo-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7BrF3O2 | Bromine instead of iodine |
1-Chloro-1-(4-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF4O2 | Fluorine instead of iodine |
This comparative analysis highlights how variations in halogen substitution can influence biological activity and reactivity.
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions utilizing chloroacetone and appropriate phenolic precursors under controlled conditions. This compound has potential applications in drug development, particularly in targeting specific pathways in cellular biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.